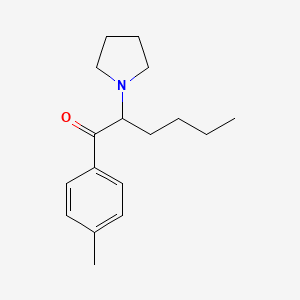

2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

Description

Classification within the Synthetic Cathinone (B1664624) Class of New Psychoactive Substances (NPS)

MPHP is classified as a synthetic cathinone, a group of substances structurally derived from cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). researchgate.netnih.gov Synthetic cathinones are characterized by a β-keto-phenethylamine backbone. researchgate.netnih.gov This class of compounds falls under the broader umbrella of New Psychoactive Substances (NPS), which are defined by the United Nations Office on Drugs and Crime (UNODC) as "substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat". unodc.org

The defining structural features of MPHP that place it within the synthetic cathinone class, specifically the α-pyrrolidinophenone (or pyrovalerone) subgroup, are the presence of a pyrrolidine (B122466) ring attached to the α-carbon of the cathinone structure and an extended alkyl side chain. nih.govresearchgate.net These structural modifications, particularly the pyrrolidine ring, increase the lipophilicity of the molecule, which is thought to facilitate its passage across the blood-brain barrier. researchgate.netresearchgate.net Like other synthetic cathinones, MPHP acts as a central nervous system stimulant. oup.com

The United States Drug Enforcement Administration (DEA) has classified MPHP as a Schedule I controlled substance, indicating it has no currently accepted medical use and a high potential for abuse. mdpi.com

Historical Overview of Related α-Pyrrolidinophenone Analogues in Chemical Literature

The history of α-pyrrolidinophenone analogues predates their emergence as NPS. The parent compound of this subgroup, pyrovalerone, was developed in the 1960s and saw limited medical use as a central nervous system stimulant for conditions such as chronic fatigue and as an anorectic. uni.lunih.gov However, due to issues of abuse and dependence, its medical use was largely discontinued. nih.gov

The fundamental α-pyrrolidinophenone structure has been the subject of medicinal chemistry research for decades. Patents from the mid-20th century describe the synthesis of various cathinone derivatives for their potential therapeutic effects. adf.org.au For instance, a 2006 study detailed the synthesis and monoamine transporter inhibitory activity of a series of pyrovalerone analogues, highlighting the ongoing scientific interest in this chemical scaffold for its potential to modulate dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov

The 21st century has seen a significant increase in the number and variety of synthetic cathinones, including numerous α-pyrrolidinophenone derivatives, appearing on the illicit drug market. nih.gov Compounds such as α-pyrrolidinopentiophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV) became prominent examples of "designer drugs," created to circumvent existing drug laws. uni.lunih.gov MPHP is considered a "second generation" pyrovalerone cathinone, emerging alongside other analogues as manufacturers continuously alter the chemical structure of existing compounds. nih.gov The first identification of MPHP on the illicit market was reported in Germany in the early 2000s. researchgate.net

Structural Elucidation Context and Nomenclature Conventions for MPHP

The definitive structure of MPHP has been confirmed through various analytical techniques, including X-ray crystallography. nih.gov A 2022 study provided a detailed crystallographic characterization of MPHP hydrochloride, confirming its molecular structure as 1-[1-(4-methylphenyl)-1-oxohexan-2-yl]pyrrolidin-1-ium chloride. nih.gov This type of analysis is crucial for forensic laboratories to unambiguously identify new psychoactive substances. nih.gov Other analytical methods used for the identification and quantification of MPHP in biological samples include liquid chromatography-time-of-flight-mass spectrometry (LC-TOF-MS) and gas chromatography-mass spectrometry (GC-MS).

The nomenclature for MPHP and its analogues follows systematic chemical naming conventions, but a variety of synonyms and shorthand names are also used in scientific and forensic literature.

Systematic IUPAC Name: 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one mdpi.comnih.gov

Common Synonyms: 4'-methyl-α-pyrrolidinohexiophenone, 4-methyl-α-pyrrolidinohexanophenone mdpi.comwikidata.org

Acronym: MPHP mdpi.comwikidata.org

The term "α-pyrrolidinophenone" itself denotes the core structure: a phenone (a phenyl ketone) with a pyrrolidine ring attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group). researchgate.net The specific analogues are then named based on the substituents on the phenyl ring and the length of the alkyl chain. In the case of MPHP, "4'-methyl" indicates a methyl group at the para position of the phenyl ring, and "hexan-1-one" specifies a six-carbon chain with the ketone at the first position.

Data Tables

Table 1: Chemical Identifiers for 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one (MPHP)

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one | mdpi.comnih.gov |

| Common Acronym | MPHP | mdpi.comwikidata.org |

| Other Synonyms | 4'-methyl-α-pyrrolidinohexiophenone | mdpi.comwikidata.org |

| Molecular Formula | C₁₇H₂₅NO | wikidata.orguni.lu |

| Molar Mass | 259.39 g/mol | uni.lu |

| CAS Number | 34138-58-4 | nih.gov |

| PubChem CID | 6423085 | nih.gov |

Table 2: Classification of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one (MPHP)

| Classification Category | Classification | Source |

| Chemical Class | Synthetic Cathinone | researchgate.netnih.gov |

| Sub-Class | α-Pyrrolidinophenone (Pyrovalerone derivative) | nih.govresearchgate.net |

| Regulatory Status (US) | Schedule I Controlled Substance | mdpi.com |

| General Category | New Psychoactive Substance (NPS) | researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15/h8-11,16H,3-7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSQVMGMENUCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028805 | |

| Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34138-58-4 | |

| Record name | 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34138-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034138584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-.ALPHA.-PYRROLIDINOHEXIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8D4922F5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Mphp and Analogues

Established Synthetic Pathways to 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

The most common synthetic route to MPHP and its analogues, such as pyrovalerone, is a well-established, multi-step process that begins with readily available chemical precursors. nih.gov This pathway is valued for its straightforward and reliable nature.

The synthesis of MPHP typically proceeds via the α-bromination of a substituted propiophenone, followed by a nucleophilic substitution with pyrrolidine (B122466). The primary precursor, 1-(p-tolyl)hexan-1-one, is itself synthesized from p-tolyl feedstocks.

The key reaction sequence involves two main steps:

α-Bromination: The starting ketone, 1-(p-tolyl)hexan-1-one, is brominated at the alpha position (the carbon atom adjacent to the carbonyl group). This is typically achieved using bromine (Br₂) in a suitable solvent like acetic acid. The reaction proceeds through an enol or enolate intermediate, where the α-carbon attacks the electrophilic bromine.

Nucleophilic Substitution: The resulting α-bromo ketone, 2-bromo-1-(p-tolyl)hexan-1-one, is then treated with pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the final product, MPHP. nih.gov

An alternative approach for related cathinone (B1664624) analogues involves the Mannich reaction, where a ketone, an amine (like pyrrolidine hydrochloride), and paraformaldehyde are reacted together. nih.gov

Table 1: Precursor Compounds for MPHP Synthesis

| Precursor Compound | Role in Synthesis |

|---|---|

| p-Tolualdehyde or p-Methylacetophenone | Starting material for the aromatic p-tolyl group |

| Hexanoyl chloride or Hexylmagnesium bromide | Reagent to form the hexan-1-one backbone |

| 1-(p-tolyl)hexan-1-one | Key intermediate ketone |

| Bromine (Br₂) | Reagent for α-bromination |

| 2-Bromo-1-(p-tolyl)hexan-1-one | Key α-halogenated intermediate |

Optimizing the synthesis of MPHP is crucial for obtaining high yields and purity, which is essential for analytical and research standards. Optimization strategies focus on controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants. Modern optimization techniques, such as Design of Experiments (DoE) and Response Surface Methodology (RSM), can be systematically applied to identify the ideal conditions with a minimum number of experiments. analis.com.mynih.gov

For instance, automated flow chemistry systems allow for rapid screening of conditions and can lead to improved yield, higher purity, and greener synthesis by minimizing waste. nih.gov Purification of the final product is typically achieved through chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to ensure chemical and, where relevant, enantiomeric purity. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogues

MPHP possesses a chiral center at the carbon atom alpha to the carbonyl group, meaning it exists as a pair of enantiomers. Since enantiomers can have different biological activities, methods to obtain single enantiomers are of significant interest.

A common method for obtaining enantiomerically pure pyrovalerone analogues is through the classical resolution of a racemic mixture . This involves reacting the racemic base with a chiral acid, such as dibenzoyl-L-tartaric acid. nih.gov This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the MPHP base is liberated by treatment with an aqueous base like sodium carbonate. nih.gov The enantiomeric purity of the final product is often confirmed using chiral HPLC. nih.gov

More advanced stereoselective synthesis strategies, while not extensively documented specifically for MPHP, could include:

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other during the key bond-forming step.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a precursor to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Derivatization Techniques for Structure-Activity Relationship (SAR) Probing

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For MPHP and its analogues, derivatization involves systematically modifying specific parts of the molecule and evaluating the impact on its interaction with biological targets, such as dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.govmdpi.com

A systematic SAR study on α-PHP (the direct parent compound to MPHP) provides a clear blueprint for these techniques. nih.govacs.org Modifications can be targeted at three main regions of the MPHP scaffold:

The Aromatic Ring: Substituents can be introduced onto the p-tolyl ring to probe electronic and steric effects. Studies on α-PHP analogues have shown that adding electron-withdrawing or electron-donating groups at the 4-position (para-position) of the phenyl ring can modulate the compound's potency and selectivity for DAT versus the serotonin (B10506) transporter (SERT). nih.govacs.org

The Alkyl Chain: The length of the alkyl chain significantly influences activity. MPHP (a hexanophenone, with a four-carbon chain) is an analogue of α-PVP (a pentanophenone, with a three-carbon chain), and this difference in chain length alters pharmacological properties. mdpi.comnih.gov

The Pyrrolidine Ring: The nitrogen-containing ring can be modified by expansion (e.g., to a piperidine (B6355638) ring), contraction (e.g., to an azetidine (B1206935) ring), or substitution to explore its role in receptor binding.

Table 2: Example of Derivatization for SAR Studies of α-PHP Analogues

| Parent Compound | Position of Substitution | Substituent | Effect on DAT vs. SERT Selectivity | Reference |

|---|---|---|---|---|

| α-PHP | 4-position (phenyl ring) | Unsubstituted (H) | >300-fold selective for DAT | nih.govacs.org |

| α-PHP | 4-position (phenyl ring) | -Cl | High DAT selectivity | nih.govacs.org |

| α-PHP | 4-position (phenyl ring) | -F | High DAT selectivity | nih.govacs.org |

| α-PHP | 4-position (phenyl ring) | -CH₃ (forms MPHP) | High DAT selectivity | nih.govacs.org |

Biotechnological and Enzymatic Synthesis of MPHP Metabolites for Research

Understanding the metabolism of MPHP is critical for forensic and toxicological assessments. The synthesis of its metabolites is necessary to provide analytical standards for their identification in biological samples. nih.govpreprints.org Biotechnological and enzymatic methods offer a powerful way to produce these metabolites by mimicking the metabolic pathways that occur in the human body.

The primary metabolic transformations for synthetic cathinones, including pyrrolidinophenone derivatives like MPHP, involve:

Reduction of the β-keto group to form an alcohol metabolite. researchgate.netfrontiersin.org

Hydroxylation of the alkyl chain. researchgate.net

Oxidation of the tolyl methyl group to a benzyl (B1604629) alcohol, which can be further oxidized to a carboxylic acid. researchgate.net

Metabolism of the pyrrolidine ring , typically through hydroxylation and subsequent dehydrogenation to form the corresponding lactam. nih.gov

These reactions are primarily mediated by cytochrome P450 (CYP) enzymes in the liver. researchgate.netwikipedia.org For research purposes, these metabolites can be synthesized in vitro using systems that contain these enzymes, such as:

Human Liver Microsomes (HLM): These are vesicles of endoplasmic reticulum from human liver cells that contain a wide range of drug-metabolizing enzymes, including CYPs. Incubating MPHP with HLM and necessary cofactors (like NADPH) can generate a mixture of its phase I metabolites. frontiersin.org

Recombinant Enzymes: For producing a specific metabolite, individual, purified CYP enzymes (e.g., CYP2D6, CYP2C19) expressed in cell lines can be used. This provides greater control over the reaction and yields a cleaner product. researchgate.net

These biocatalytic methods are essential tools, bridging the gap between identifying potential metabolites and having the pure compounds required for rigorous scientific investigation. preprints.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one | MPHP, 4'-methyl-α-pyrrolidinohexiophenone |

| Pyrovalerone | 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one |

| 1-(p-tolyl)hexan-1-one | - |

| 2-Bromo-1-(p-tolyl)hexan-1-one | - |

| Pyrrolidine | - |

| Paraformaldehyde | - |

| Dibenzoyl-L-tartaric acid | - |

| Sodium carbonate | - |

| α-Pyrrolidinohexiophenone | α-PHP |

| α-Pyrrolidinopentiophenone | α-PVP |

| Piperidine | - |

| Azetidine | - |

| Dopamine Transporter | DAT |

| Norepinephrine Transporter | NET |

| Serotonin Transporter | SERT |

Structure Activity Relationship Sar Studies: Mechanistic and Computational Perspectives

Molecular Design Principles Guiding MPHP Analogues

The pharmacological profile of MPHP and its analogues is largely dictated by specific structural features, including the α-alkyl chain length, the nature of the terminal amine, and substitutions on the aromatic ring. nih.gov SAR studies have revealed that modifications at these positions can significantly alter the potency and selectivity of these compounds for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov

A key design principle for pyrovalerone analogues is the extension of the α-alkyl chain. Increasing the carbon chain length from a methyl group (as in α-PPP) to a butyl group (as in α-PHP) or a pentyl group (as in PV-8) generally leads to a higher affinity and potency at the DAT. nih.gov This suggests that the length of this alkyl chain plays a critical role in the hydrophobic interactions within the binding pocket of the transporter.

The pyrrolidine (B122466) ring is another crucial moiety for high DAT affinity. The presence of this cyclic amine is a defining feature of the pyrovalerone class and contributes significantly to their potent inhibitory activity at DAT.

Furthermore, substitutions on the phenyl ring can modulate the pharmacological activity. For instance, the p-tolyl group in MPHP (a methyl group at the 4-position of the phenyl ring) influences its interaction with the monoamine transporters. Studies on related compounds have shown that other substitutions at this position can either enhance or diminish activity and selectivity. nih.gov

Ligand-Target Interactions: Receptor Binding Profiles of MPHP and its Analogues

The primary molecular targets for MPHP and its analogues are the monoamine transporters. These compounds generally exhibit a high affinity for DAT and NET, with a significantly lower affinity for SERT. nih.govnih.gov This binding profile is consistent with their potent psychostimulant effects, which are primarily driven by the inhibition of dopamine and norepinephrine reuptake. researchgate.net

Several studies have quantified the binding affinities (Ki values) of various pyrovalerone analogues at the human monoamine transporters. For example, α-PHP, a close analogue of MPHP, demonstrates high affinity for hDAT and hNET, with much weaker binding at hSERT. nih.gov This selectivity for DAT and NET over SERT is a hallmark of many pyrovalerone cathinones. researchgate.net

In addition to monoamine transporters, the interaction of these compounds with other receptors has been investigated. Generally, pyrovalerone cathinones show low affinity for dopamine D2 receptors, adrenergic α1A and α2A receptors, and trace amine-associated receptor 1 (TAAR1). mdpi.commdpi.com Some analogues, however, have been observed to bind to certain serotonin receptors, such as the 5-HT1A receptor, albeit with lower affinity than at the monoamine transporters. nih.gov

Interactive Data Table: Binding Affinities (Ki, µM) of MPHP Analogues at Human Monoamine Transporters

| Compound | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) | Reference |

| α-PHP | 0.016 | 0.045 | 12.3 | nih.gov |

| α-PVP | 0.0222 | 0.0396 | 3.33 | nih.gov |

| MDPV | 0.007 - 0.01 | 0.06 - 3.5 | 2.9 - 12 | nih.govmdpi.commdpi.com |

| Pyrovalerone | 0.007 - 0.18 | 0.06 - 3.5 | 2.9 - 12 | nih.govmdpi.com |

| α-PBP | 0.145 | 0.288 | 17.5 | nih.gov |

| α-PPP | 1.29 | 0.113 | 4.88 | nih.gov |

Note: Lower Ki values indicate higher binding affinity.

Neurotransmitter Transporter Interactions: Dopamine, Norepinephrine, and Serotonin Transporter Inhibition and Substrate Activity (In Vitro and Animal Model Contexts)

MPHP and its analogues function primarily as monoamine transporter reuptake inhibitors, rather than substrates that induce neurotransmitter release. nih.govnih.gov This mechanism of action is similar to that of cocaine. By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, these compounds lead to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced signaling. nih.gov

In vitro studies using cells expressing human monoamine transporters have consistently shown that pyrovalerone cathinones potently inhibit the uptake of radiolabeled dopamine and norepinephrine. nih.govnih.gov Their inhibitory potency (IC50 values) at DAT and NET is typically in the nanomolar to low micromolar range. nih.gov In contrast, their potency at SERT is significantly lower. nih.gov The high DAT/SERT inhibition ratio for many pyrovalerone analogues underscores their predominantly dopaminergic and noradrenergic activity. researchgate.net

Animal models have corroborated these in vitro findings. Studies have demonstrated that the administration of pyrovalerone analogues leads to behavioral effects consistent with psychostimulant activity, such as increased locomotor activity. nih.gov Furthermore, in vivo microdialysis studies in rats have shown that compounds like MDPV can cause a significant increase in extracellular dopamine levels in the brain. mdpi.com

Interactive Data Table: Monoamine Transporter Inhibition (IC50, µM) by MPHP Analogues

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| α-PHP | 0.027 | 0.048 | >10 | nih.gov |

| α-PVP | 0.054 | 0.037 | 8.3 | nih.gov |

| MDPV | 0.02 - 0.031 | 0.03 - 0.13 | 3.3 - 4.29 | nih.govmdpi.com |

| Pyrovalerone | 0.02 - 8.7 | 0.03 - 4.6 | >10 | nih.gov |

Note: Lower IC50 values indicate greater inhibitory potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for MPHP Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For MPHP analogues, QSAR studies can help to predict the potency and selectivity of new derivatives based on their structural features.

Molecular Descriptors and Predictive Models

The development of a QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. wiley.com Examples of commonly used descriptors in QSAR studies include:

Molecular Weight (MW): A measure of the size of the molecule.

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of lipophilicity.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of a molecule.

Molecular Volume: The three-dimensional space occupied by a molecule.

HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which are related to the molecule's reactivity. dergipark.org.tr

Once these descriptors are calculated for a series of MPHP analogues with known biological activities (e.g., IC50 values for transporter inhibition), statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a predictive model. researchgate.net A robust QSAR model can then be used to estimate the activity of newly designed compounds before they are synthesized, thus guiding the drug discovery process.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another valuable computational tool in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For MPHP analogues, a pharmacophore model would typically include features such as a hydrophobic group (representing the p-tolyl and hexyl moieties), a hydrogen bond acceptor (the ketone oxygen), and a positively ionizable group (the nitrogen in the pyrrolidine ring).

Once a pharmacophore model is developed based on a set of active compounds, it can be used to screen large virtual libraries of chemical compounds to identify new potential inhibitors of monoamine transporters. nih.gov This virtual screening approach can significantly accelerate the discovery of novel lead compounds with desired pharmacological profiles.

Computational Chemistry Approaches for Mechanistic Elucidation

Computational chemistry provides powerful tools to investigate the molecular mechanisms underlying the interaction of MPHP and its analogues with their biological targets. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes and conformational changes that occur upon ligand-target interaction.

Molecular docking studies can predict the preferred orientation of MPHP analogues within the binding pocket of DAT, NET, and SERT. These studies often rely on homology models of the human monoamine transporters, which are built based on the crystal structures of related bacterial transporters. Docking simulations can help to identify the key amino acid residues that are involved in the binding of these ligands and can explain the observed SAR. For instance, these models can illustrate how the α-alkyl chain of MPHP analogues fits into a hydrophobic pocket within the transporter, and how the pyrrolidine nitrogen forms crucial interactions.

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-transporter complex over time. These simulations can provide insights into the stability of the binding pose predicted by docking and can reveal how the binding of the ligand affects the conformational dynamics of the transporter, ultimately leading to the inhibition of neurotransmitter reuptake. The slow dissociation of some pyrovalerone analogs from DAT has been suggested to contribute to their prolonged in vivo effects, a phenomenon that can be investigated using MD simulations.

Analytical Methodologies for Identification and Characterization of Mphp

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in separating MPHP from complex matrices and quantifying its presence. These techniques are often the first step in the analytical workflow, providing crucial information on the compound's purity and identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like MPHP. researchgate.net It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov

For qualitative analysis, GC-MS provides a retention time for MPHP, which is a characteristic time it takes for the compound to pass through the chromatographic column. libretexts.org Following separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. libretexts.org The mass spectrum of MPHP can be compared against spectral libraries for identification. nih.gov Key fragment ions for MPHP would be indicative of its pyrrolidine (B122466) and p-tolyl ketone moieties.

Quantitative analysis by GC-MS involves measuring the area under the chromatographic peak corresponding to MPHP. libretexts.org This area is directly proportional to the amount of the compound in the sample. youtube.com To ensure accuracy, calibration curves are constructed using standards of known MPHP concentrations. youtube.com This allows for the precise determination of the quantity of MPHP in an unknown sample. nih.govmdpi.com The limits of detection and quantitation for MPHP can be established through method validation. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of MPHP, particularly for assessing its purity and for isolating the compound from mixtures. moravek.com HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. youtube.com

For purity assessment, a sample of MPHP is injected into the HPLC system. sepscience.com The resulting chromatogram will show a major peak corresponding to MPHP and potentially smaller peaks representing impurities. mtoz-biolabs.com The purity of the sample can be estimated by comparing the area of the main peak to the total area of all peaks. mtoz-biolabs.com Photodiode array (PDA) detectors can be used to assess peak purity by comparing UV-Vis spectra across a single chromatographic peak. sepscience.com However, for definitive purity assessment, coupling HPLC with mass spectrometry (LC-MS) is often preferred, as it can distinguish between co-eluting compounds with different mass-to-charge ratios. sepscience.comchromatographyonline.com The development of a robust HPLC method is crucial for resolving MPHP from structurally similar impurities. chromatographyonline.com

Preparative HPLC is employed for the isolation and purification of MPHP. nih.govnih.gov In this application, larger columns and higher flow rates are used to process larger quantities of the sample. youtube.com Fractions of the eluent are collected as they exit the column, and those containing the pure MPHP are combined. youtube.com The purity of the isolated compound is then typically verified using analytical HPLC. nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the preliminary analysis of MPHP. google.com It is often used to monitor the progress of chemical reactions or for the initial screening of samples.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates, resulting in their separation. The position of the separated spots is visualized, often using UV light or chemical staining agents. google.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to that of a known standard. While not as powerful as GC-MS or HPLC for definitive identification or quantification, TLC is a valuable tool for rapid screening and method development. google.com

Spectroscopic Characterization Methods for Structural Confirmation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of MPHP. nih.gov These techniques probe the molecular structure and provide detailed information about the connectivity of atoms and the types of functional groups present. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules in solution. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for the complete structural assignment of MPHP. researchgate.nethyphadiscovery.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of MPHP provides detailed information about the number and types of hydrogen atoms in the molecule and their neighboring atoms. Key signals would include:

Aromatic Protons: Doublets in the aromatic region (typically δ 7-8 ppm) are characteristic of the 1,4-disubstituted benzene (B151609) ring. A study of MPHP reported doublets at 7.98 ppm and 7.45 ppm for these protons. researchgate.net

Methyl Protons: A singlet in the aliphatic region (around δ 2.4 ppm) corresponds to the methyl group attached to the aromatic ring. A reported value for this singlet is 2.42 ppm. researchgate.net

Alkyl Chain and Pyrrolidine Ring Protons: A series of multiplets and triplets in the upfield region of the spectrum would correspond to the protons of the hexanoyl chain and the pyrrolidine ring. researchgate.netresearchgate.net For instance, the methine proton adjacent to the carbonyl group and the nitrogen atom appears as a triplet at approximately 5.40 ppm. researchgate.net The diastereotopic nature of the methylene (B1212753) protons on the pyrrolidine ring can lead to complex and widely separated signals. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in MPHP will give rise to a distinct signal. Expected signals would include:

Carbonyl Carbon: A signal in the downfield region (typically δ > 190 ppm) corresponding to the ketone carbonyl group.

Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm) for the carbons of the p-tolyl group. The carbon attached to the methyl group (C-4') and the methyl carbon itself (C-7') have been reported to resonate around 12 ppm and 21 ppm, respectively, with a downfield shift observed for C-4' due to the methyl substitution. researchgate.net

Aliphatic Carbons: Signals in the upfield region (δ 10-70 ppm) corresponding to the carbons of the hexanoyl chain and the pyrrolidine ring. The two carbons of the pyrrolidine ring adjacent to the nitrogen (C-1") can show well-separated signals due to steric effects from the aliphatic side chain, with reported shifts at 54.1 and 51.8 ppm.

The following table summarizes key ¹H and ¹³C NMR chemical shifts reported for MPHP:

Interactive Data Table: NMR Data for MPHP| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2'/H-6' | 7.98 (d) | - |

| H-3'/H-5' | 7.45 (d) | - |

| H-7' (CH₃) | 2.42 (s) | ~21 |

| H-2 | 5.40 (t) | - |

| Pyrrolidine CH₂ (adjacent to N) | 3.63-3.01 (m) | 54.1, 51.8 |

| C-4' | - | ~12 ppm downfield shift compared to α-PHP |

Note: d = doublet, t = triplet, s = singlet, m = multiplet. Data sourced from published literature. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For MPHP, key characteristic absorption bands would include:

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl group.

C-N Stretch: An absorption in the range of 1020-1250 cm⁻¹ would correspond to the C-N stretching of the pyrrolidine ring.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the hexanoyl chain and the pyrrolidine ring.

Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) can provide further information about the substitution pattern of the aromatic ring.

The combination of these analytical techniques provides a comprehensive and definitive characterization of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, ensuring its unambiguous identification and purity assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. youtube.com This method is particularly useful for analyzing molecules containing chromophores, which are the parts of a molecule responsible for its color by absorbing light at specific wavelengths. youtube.com In the case of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one (MPHP), the primary chromophore is the p-tolyl ketone functional group. This system, consisting of a benzene ring substituted with a carbonyl group and a methyl group, gives rise to characteristic electronic transitions (e.g., π → π* and n → π*) when it interacts with UV light.

The UV-Vis spectrum of a compound plots absorbance against wavelength, revealing one or more absorption bands. youtube.com The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity) are characteristic of the molecule's structure. youtube.com For MPHP, the conjugated system of the aromatic ring and the ketone is expected to produce strong absorption bands in the UV region. khanacademy.org While UV-Vis spectroscopy is generally not sufficient for definitive identification on its own due to a lack of high structural specificity, it serves as a valuable and rapid screening tool. mdpi.com Its application is straightforward, and modern spectrophotometers allow for high-speed scanning, making it a cost-effective preliminary step in an analytical workflow. mdpi.comthermofisher.com

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular mass of a compound and gaining structural insights through the analysis of its fragmentation patterns. iastate.edu The instrument measures the mass-to-charge ratio (m/z) of ionized molecules. For MPHP (C₁₇H₂₅NO), the exact mass of the neutral molecule is 259.1936 daltons. nih.govwikidata.org Different ionization methods can be employed depending on the desired outcome, primarily whether the goal is to observe the intact molecular ion or to induce fragmentation for structural analysis. iastate.edu

Electron Ionization (EI) and Chemical Ionization (CI) Modes

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules in the gas phase. wikipedia.org This process transfers a significant amount of energy to the analyte molecule, causing not only the formation of a molecular ion (M⁺·) but also extensive and reproducible fragmentation. wikipedia.orglibretexts.org This fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and comparison with spectral libraries. libretexts.org For MPHP, key fragmentation pathways would likely involve cleavage at the bonds alpha to the carbonyl group and the pyrrolidine ring, leading to the formation of stable immonium cations and acylium ions. researchgate.net For instance, cleavage of the bond between the carbonyl carbon and the alpha-carbon would yield a p-tolyl acylium ion, while cleavage on the other side would result in a characteristic pyrrolidinyl-containing fragment. researchgate.netorgchemboulder.com

Chemical Ionization (CI) , in contrast, is a "soft" ionization technique. youtube.com It uses a reagent gas (such as methane (B114726) or ammonia) which is first ionized by electrons. iastate.edu These reagent gas ions then react with the analyte molecule in the gas phase through ion-molecule reactions, leading to its ionization with minimal excess energy transfer. iastate.eduyoutube.com The primary advantage of CI is that it produces significantly less fragmentation than EI, resulting in a mass spectrum where the most abundant ion is often the protonated molecule, [M+H]⁺. iastate.eduorgchemboulder.com This makes CI particularly useful for confirming the molecular weight of an unknown compound when its molecular ion is weak or absent in the EI spectrum. iastate.edu

Table 1: Comparison of EI and CI Ionization Modes for MPHP Analysis

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |

|---|---|---|

| Ionization Principle | High-energy electron beam directly ionizes the analyte. wikipedia.org | Ionized reagent gas transfers a proton to the analyte. youtube.com |

| Energy Transfer | High | Low |

| Fragmentation | Extensive and complex, provides a structural "fingerprint". libretexts.org | Minimal, preserves the molecular ion. orgchemboulder.com |

| Primary Ion Observed | Molecular ion (M⁺·) and numerous fragment ions. | Protonated molecule ([M+H]⁺). iastate.edu |

| Primary Application | Structural elucidation and library matching. libretexts.org | Molecular weight determination. iastate.edu |

| Sensitivity for M⁺· | Can be low or absent for some compounds. libretexts.org | High abundance of [M+H]⁺ is typical. |

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry, or MS/MS, is an essential technique for identifying the metabolites of a compound in biological samples. elsevier.comnih.gov This method involves multiple stages of mass analysis. In a typical workflow, a precursor ion (such as the protonated MPHP molecule, [M+H]⁺) is selected in the first mass analyzer. This selected ion is then directed into a collision cell, where it is fragmented through collision-induced dissociation (CID) with an inert gas. nih.gov The resulting product ions are then analyzed in a second mass analyzer, generating a product ion spectrum. nih.gov

This product ion spectrum is characteristic of the structure of the precursor ion. nih.gov When analyzing biological samples, metabolites are often present as minor components. elsevier.com MS/MS allows for their detection and structural characterization even in complex mixtures. elsevier.comyoutube.com Common metabolic transformations include hydroxylation, N-dealkylation, and reduction of the carbonyl group. By comparing the MS/MS spectra of suspected metabolites to that of the parent drug, analysts can identify the specific site of metabolic modification. For example, a mass shift of +16 Da in a precursor ion would suggest the addition of an oxygen atom (hydroxylation), and the fragmentation pattern of this new precursor would help pinpoint its location on the MPHP molecule.

Sample Preparation Strategies for Analytical Workflows

Effective sample preparation is a critical first step in the analysis of MPHP, especially from complex biological matrices such as urine or plasma. The primary goals are to remove interfering substances, concentrate the analyte of interest, and transfer it into a solvent compatible with the subsequent analytical instrumentation. researchgate.net The two most common approaches for this purpose are solid-phase extraction and liquid-liquid extraction.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a chromatographic technique used for sample clean-up and concentration prior to analysis. youtube.comyoutube.com It operates on a "catch and release" principle, where the analyte is selectively retained on a solid sorbent material packed in a cartridge or a 96-well plate, while matrix interferences are washed away. youtube.com The retained analyte is then eluted with a small volume of a different solvent. youtube.com

For a basic compound like MPHP, a reverse-phase SPE sorbent such as C18 (octadecylsilane) is commonly used. The process involves conditioning the sorbent, loading the sample (often under acidic pH to ensure the analyte is charged), washing away interferences, and finally eluting the analyte with an appropriate organic solvent or a basic methanolic solution. nih.gov SPE offers advantages such as high recovery, good reproducibility, the ability to process multiple samples simultaneously (batch processing), and reduced solvent consumption compared to traditional methods. youtube.comyoutube.com

Table 2: Generic Solid-Phase Extraction (SPE) Workflow for MPHP

| Step | Purpose | Typical Solvents/Reagents |

|---|---|---|

| 1. Conditioning | To wet the sorbent and activate the stationary phase. youtube.com | Methanol, followed by water or buffer. |

| 2. Equilibration | To prepare the sorbent for the sample's pH and solvent conditions. youtube.com | Acidified water or buffer (e.g., phosphate (B84403) buffer). |

| 3. Sample Loading | To retain the analyte on the sorbent. youtube.com | Sample (e.g., urine, plasma) adjusted to an acidic pH. |

| 4. Washing | To remove unretained matrix components and interferences. youtube.com | Water, followed by a weak organic solvent like methanol/water. |

| 5. Elution | To desorb and collect the purified analyte. youtube.com | Methanol, acetonitrile, or a basic organic solvent mixture. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a sample preparation technique based on the principle of partitioning a compound between two immiscible liquid phases. researchgate.net Typically, an aqueous sample is mixed with a water-immiscible organic solvent. The efficiency of the extraction is highly dependent on the analyte's solubility and the pH of the aqueous phase. researchgate.net

Since MPHP is a basic compound, its charge state can be manipulated by adjusting the pH. In an acidic aqueous solution, MPHP will be protonated and more water-soluble. Conversely, by adjusting the aqueous sample to a basic pH (e.g., pH > 10), MPHP will be in its neutral, free-base form, making it more soluble in a non-polar organic solvent. researchgate.net This allows it to be efficiently extracted from the aqueous matrix into the organic phase (e.g., using solvents like ethyl acetate (B1210297) or a chloroform-isopropanol mixture). mdpi.com After extraction, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted in a solvent suitable for analysis. LLE is effective for sample clean-up but can be more labor-intensive and consume larger volumes of organic solvents than SPE. researchgate.net

Derivatization Procedures for Enhanced Volatility or Detection

In the analysis of synthetic cathinones such as 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one (MPHP), particularly by gas chromatography (GC), derivatization is a critical step to improve analytical performance. researchgate.netresearch-solution.com MPHP, like other compounds containing active hydrogen atoms in functional groups such as amines, can exhibit poor chromatographic behavior. research-solution.com These characteristics include low volatility, thermal instability, and a tendency to adsorb to active sites within the GC system, leading to poor peak shape and reduced detector response. research-solution.comyoutube.com Derivatization chemically modifies the analyte to create a derivative with more favorable properties for GC analysis, primarily by increasing its volatility and thermal stability. youtube.com The process typically involves replacing the active hydrogen on the nitrogen atom of the pyrrolidine ring with a less polar functional group. nih.govsigmaaldrich.com This modification reduces intermolecular hydrogen bonding, thereby enhancing volatility and improving separation efficiency. research-solution.com

The two most common derivatization strategies applicable to MPHP and related cathinones are acylation and silylation. researchgate.netnih.gov The choice of reagent depends on the specific requirements of the analysis, including the desired sensitivity and the detector being used.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into the molecule. For primary and secondary amines like MPHP, this is achieved by reacting the compound with an acylating agent, typically a fluorinated anhydride (B1165640). nih.gov Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are widely used for the derivatization of cathinones. nih.gov The reaction results in the formation of a stable, more volatile amide derivative.

The primary advantages of using fluorinated anhydrides are the high volatility of the resulting derivatives and their enhanced detectability, especially with an electron capture detector (ECD). researchgate.net For mass spectrometry (MS) detection, these derivatives produce characteristic fragmentation patterns that aid in identification. Studies on related cathinones have shown that PFPA can be the most effective reagent for achieving the highest sensitivity. nih.gov

A typical acylation procedure involves dissolving the extracted and dried sample residue in a suitable solvent, adding the acylating reagent, and heating the mixture to ensure the reaction goes to completion. nih.gov

Table 1: Common Acylation Reagents for MPHP Derivatization

| Derivatizing Reagent | Abbreviation | Typical Reaction Conditions | Derivative Formed |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | 70°C for 30 minutes nih.gov | N-trifluoroacetyl-MPHP |

| Pentafluoropropionic anhydride | PFPA | 70°C for 30 minutes nih.gov | N-pentafluoropropionyl-MPHP |

| Heptafluorobutyric anhydride | HFBA | 70°C for 30 minutes nih.gov | N-heptafluorobutyryl-MPHP |

This table is generated based on common procedures for cathinone (B1664624) analysis.

Silylation

Silylation is another widely used derivatization technique in GC, involving the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group. youtube.comsigmaaldrich.com The most common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to increase reactivity, especially for sterically hindered amines. sigmaaldrich.com

The silylation of MPHP would target the secondary amine, forming a more volatile and thermally stable TMS derivative. The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Therefore, the conditions must be optimized to ensure complete derivatization of the amine group. The reaction is highly sensitive to moisture, which can decompose the reagent and the resulting derivative, so samples must be thoroughly dried beforehand. sigmaaldrich.com

Table 2: Common Silylation Reagents for MPHP Derivatization

| Derivatizing Reagent | Abbreviation | Catalyst (if used) | Derivative Formed |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylchlorosilane (TMCS) sigmaaldrich.com | N-trimethylsilyl-MPHP |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Not typically required | N-trimethylsilyl-MPHP |

This table is generated based on common procedures for GC analysis of compounds with amine groups.

Ultimately, the selection of a derivatization procedure for MPHP requires careful consideration of the analytical goals. Acylation with fluorinated anhydrides is often preferred for its ability to significantly enhance sensitivity for trace-level detection. nih.gov Both acylation and silylation are effective at improving the chromatographic properties of MPHP, enabling more accurate and reliable identification and quantification. researchgate.netresearch-solution.com

Pharmacological Research on Mphp: Molecular and Cellular Mechanisms Non Human Models

Receptor Binding Assays and Affinity Profiling

Binding assays are crucial in determining the affinity of a compound for specific biological targets. For synthetic cathinones like MPHP, the primary targets of interest are the plasma membrane monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govnih.govwikipedia.org These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. nih.govpurdue.edu The affinity of a compound is typically expressed as a dissociation constant (Kᵢ), with lower values indicating a higher binding affinity. mdpi.com

While specific binding affinity (Kᵢ) values for MPHP are not extensively documented in the reviewed literature, data from its close structural analog, pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), provide significant insight. nih.gov Studies on a series of pyrovalerone analogs demonstrated that these compounds are potent ligands at both DAT and NET, with markedly lower affinity for SERT. nih.gov The S-enantiomer of pyrovalerone was found to be the more biologically active form. nih.gov This profile suggests that MPHP likely operates as a selective DAT and NET ligand.

Table 1: Binding Affinity (Kᵢ, nM) of Racemic Pyrovalerone and its Enantiomers at Monoamine Transporters Data derived from studies on a close structural analog of MPHP.

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| (±)-Pyrovalerone | 31.4 | 114 | >10,000 |

| (S)-Pyrovalerone | 18.1 | 51.5 | >10,000 |

| (R)-Pyrovalerone | 100 | 258 | >10,000 |

Source: Data adapted from Meltzer et al., 2006. nih.gov

Neurotransmitter Reuptake Inhibition Potency and Selectivity (In Vitro)

Beyond binding to transporters, the functional consequence of this interaction is the inhibition of neurotransmitter reuptake. This is quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological process by 50%. nih.govwikipedia.org For MPHP and its analogs, this involves measuring the inhibition of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin uptake into synaptosomes or cells expressing the respective transporters. nih.gov

Consistent with the binding affinity profile, pyrovalerone analogs are potent inhibitors of dopamine and norepinephrine reuptake, while showing significantly less potency at the serotonin transporter. nih.gov This selectivity for DAT and NET over SERT is a hallmark of this class of psychostimulants. The S-enantiomer of pyrovalerone demonstrates the highest potency for inhibiting dopamine reuptake, aligning with its higher binding affinity. nih.gov This suggests MPHP functions primarily as a dopamine-norepinephrine reuptake inhibitor.

Table 2: Monoamine Reuptake Inhibition (IC₅₀, nM) by Racemic Pyrovalerone and its Enantiomers Data derived from studies on a close structural analog of MPHP.

| Compound | DA IC₅₀ (nM) | NE IC₅₀ (nM) | 5-HT IC₅₀ (nM) |

| (±)-Pyrovalerone | 28.5 | 45.9 | 8,970 |

| (S)-Pyrovalerone | 16.3 | 28.1 | 6,900 |

| (R)-Pyrovalerone | 115 | 88.5 | >10,000 |

Source: Data adapted from Meltzer et al., 2006. nih.gov

Enzymatic Biotransformation and Metabolic Pathways in Non-Human Biological Systems

The biotransformation of MPHP is a critical aspect of its pharmacology, determining its duration of action and the nature of its byproducts. In vitro models, particularly liver microsomes from various species, are standard tools for investigating drug metabolism. nih.govnih.gov These preparations contain a high concentration of phase I metabolic enzymes, such as the Cytochrome P450 superfamily. mdpi.comwikipedia.orgwikipedia.org

Studies on 4'-methyl-pyrrolidinophenones, the chemical family to which MPHP belongs, have identified several key metabolic transformations in non-human systems. The primary metabolic pathways include hydroxylation of the 4'-methyl group on the tolyl ring, oxidation of the pyrrolidine (B122466) ring to form a lactam, reduction of the ketone functional group, and further oxidation of the hydroxylated methyl group to a carboxylic acid.

Identifying the specific CYP isozymes responsible for a drug's metabolism is essential for understanding potential drug-drug interactions and inter-individual variability. mdpi.commdpi.com Research using cDNA-expressed human CYP enzymes has elucidated the specific isozymes involved in the initial and major metabolic step of MPHP: the hydroxylation of its 4'-methyl group.

Studies have shown that CYP2D6 and CYP2C19 are the principal enzymes responsible for this reaction. Minor contributions to this metabolic step have also been attributed to CYP1A2, CYP2B6, and CYP2C9. This pattern of CYP involvement is consistent with findings for other related pyrovalerone-type compounds, such as 4'-Methyl-alpha-pyrrolidinopropiophenone (MPPP) and 3',4'-Methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP), where CYP2D6 and CYP2C19 also play a major role. nih.govnih.gov

Through the analysis of incubation mixtures from in vitro systems like liver microsomes, several research metabolites of MPHP have been identified. These metabolites are the result of the enzymatic processes described above.

The main metabolic pathways lead to the formation of the following compounds: nih.gov

4'-Hydroxymethyl-MPHP : Formed via the hydroxylation of the methyl group on the tolyl ring. This is a primary step mediated mainly by CYP2D6 and CYP2C19.

4'-Carboxy-MPHP : This metabolite results from the subsequent oxidation of the 4'-hydroxymethyl metabolite. It has been identified as a major metabolite in elimination pathways. nih.gov

MPHP-lactam : Formed through the oxidation of the pyrrolidine ring, creating a lactam structure. This is a common metabolic route for pyrrolidinophenone compounds.

Keto-reduced MPHP : This metabolite is formed by the enzymatic reduction of the ketone group to a secondary alcohol.

Forensic and Regulatory Aspects of 2 Pyrrolidin 1 Yl 1 P Tolyl Hexan 1 One

Forensic Chemical Identification in Seized Materials and Research Samples

The accurate identification of 2-(pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one (MPHP) in seized materials and research samples is crucial for law enforcement, public health, and research purposes. Forensic laboratories employ a variety of analytical techniques to unambiguously identify this compound. The most widely used and reliable methods are based on chromatography coupled with mass spectrometry. ojp.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of synthetic cathinones like MPHP. researchgate.netmarshall.edu When analyzed by GC-MS, MPHP and its analogs typically exhibit characteristic fragmentation patterns. A common feature in the mass spectra of many pyrrolidinophenone derivatives is the formation of a prominent immonium ion resulting from alpha-cleavage of the bond between the carbonyl group and the alpha-carbon. researchgate.net While this provides a key diagnostic clue, the similarity in fragmentation among analogs can complicate identification based on mass spectra alone, making chromatographic retention time a critical component for differentiation. researchgate.netmarshall.edu For instance, in a reported case of acute poisoning, MPHP was successfully identified in a powder sample, as well as in the individual's serum at a concentration of approximately 100 ng/ml, using GC-MS. nih.gov In the same case, its 4'-carboxy metabolite was detected in the urine, highlighting the importance of metabolite analysis in forensic investigations. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers another powerful tool for the detection and quantification of MPHP and other synthetic cathinones, often with higher sensitivity and specificity than GC-MS, particularly for biological samples. nih.govnih.govfda.gov.tw LC-MS/MS methods can be developed to simultaneously screen for a wide range of NPS, including MPHP, and are particularly advantageous for analyzing complex matrices like blood and urine without the need for derivatization that is often required for GC-MS analysis of certain compounds. ojp.govfda.gov.tw

In addition to mass spectrometric techniques, spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) can be employed, particularly for the analysis of bulk seized materials. nih.gov FTIR provides a molecular fingerprint of the substance, which can be compared against a spectral library for identification. researchgate.netnih.gov

Table 1: Analytical Data for 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₅NO | wikidata.org |

| Molar Mass | 259.4 g/mol | nih.gov |

| Monoisotopic Mass | 259.193614421 Da | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1965 | nih.gov |

| Predicted Collision Cross Section ([M+H]⁺) | 165.7 Ų | uni.lu |

International and National Legislative Control Measures

The legal status of 2-(pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one varies by jurisdiction, reflecting the global challenge of keeping legislation current with the rapid emergence of NPS.

In the United States, 4'-Methyl-alpha-pyrrolidinohexiophenone (MPHP) is explicitly listed as a Schedule I controlled substance under the Controlled Substances Act (CSA). nih.gov Substances in Schedule I are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. ojp.gov

For synthetic cathinones not explicitly listed, the Federal Controlled Substance Analogue Enforcement Act of 1986 plays a critical role. justice.govfiu.edu This act allows for a substance to be treated as a Schedule I controlled substance if it is "substantially similar" in chemical structure and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than a Schedule I or II controlled substance. justice.govfiu.edudea.gov However, prosecution under the Analogue Act can be more challenging as it requires proving these similarities in court. justice.gov

In the United Kingdom, pyrovalerone and its derivatives are controlled as Class B drugs under the Misuse of Drugs Act 1971, which was amended to include a generic definition for cathinone (B1664624) derivatives. www.gov.uk Similarly, Canada has scheduled many synthetic cathinones, including MDPV, under Schedule I of the Controlled Drugs and Substances Act. wikipedia.orgdea.gov The European Union addresses NPS through a coordinated system involving the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol, which can lead to EU-wide control measures. europa.eueuropa.eu

The primary challenge for legislative bodies is the "cat-and-mouse" game with clandestine chemists who continually synthesize new analogs by making slight modifications to the chemical structure of existing controlled substances. ussc.gov These minor changes can place the new compound outside the scope of existing laws, allowing them to be marketed as "legal highs." marshallcenter.orgnih.gov

This constant evolution of chemical structures poses significant hurdles for law enforcement and public health. mdpi.comnist.gov By the time a specific NPS is identified, analyzed, and placed under legislative control, it may have already been replaced by a new, uncontrolled analog on the illicit market. clinicallab.com To address this, some jurisdictions are moving towards broader, generic legislation that controls entire classes of chemical compounds based on their core structure, rather than listing individual substances. dc.gov This approach aims to make laboratory testing more efficient and streamline prosecutions. dc.gov

These legislative challenges also have implications for research. The classification of a substance as a Schedule I controlled substance imposes strict regulatory requirements on researchers who wish to study its pharmacology, toxicology, and potential therapeutic uses. While necessary for preventing abuse, these regulations can sometimes hinder legitimate scientific investigation into the very substances causing public health concerns.

Reference Standards and Quality Control in Forensic and Research Laboratories

The availability of high-quality, certified reference materials (CRMs) is fundamental for the accurate identification and quantification of 2-(pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one in forensic and research laboratories. ojp.gov CRMs are used to calibrate analytical instruments, validate methods, and as positive controls to ensure the reliability of test results.

Several commercial suppliers provide certified reference standards for a wide range of synthetic cathinones, including MPHP and its isomers. cerilliant.comlgcstandards.comcaymanchem.comlipomed-usa.comcerilliant.com These standards are essential for developing and validating the analytical methods described in section 6.1. Many suppliers offer comprehensive analytical panels that contain a large number of cathinone derivatives, allowing laboratories to screen for a broad spectrum of NPS simultaneously. caymanchem.com

Robust quality control (QC) programs are a critical component of laboratory accreditation and ensure the integrity of analytical data. ojp.gov For NPS, this includes:

Method Validation: All analytical methods used for the identification and quantification of MPHP must be thoroughly validated to demonstrate their accuracy, precision, sensitivity, and specificity.

Use of Controls: Both positive and negative control samples should be analyzed with each batch of case samples to monitor the performance of the assay.

Proficiency Testing: Laboratories should participate in external proficiency testing programs to independently assess their capabilities in identifying NPS.

Standard Operating Procedures (SOPs): All procedures, from sample receipt to data reporting, should be documented in detailed SOPs to ensure consistency and traceability.

The dynamic nature of the NPS market necessitates that forensic and research laboratories continuously update their analytical methods and reference standard libraries to keep pace with the emergence of new compounds. nih.govclinicallab.com

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one in synthesized samples?

- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray diffraction can resolve subtle geometric differences in alkyl chains (e.g., n-butyl conformers observed in 4F-PHP analogs) . Cross-reference spectral data with certified reference materials (CRMs) to mitigate misidentification, as demonstrated in toxicological analyses using LC-HRMS .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one for structural studies?

- Methodological Answer: Employ slow evaporation techniques with polar aprotic solvents (e.g., ethanol or DMSO) to promote intermolecular interactions like N-H⋯Br bonds, as seen in hydrobromide salt crystallization of fluorinated analogs . Monitor temperature gradients to avoid polymorphism, which can complicate crystallographic interpretations .

Q. What are the best practices for ensuring the long-term stability of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one in laboratory settings?

- Methodological Answer: Store the compound as a neat solid at -20°C in airtight, light-protected containers to prevent degradation. Stability studies indicate ≥7-year integrity under these conditions . Avoid aqueous solutions unless stabilized with inert atmospheres (e.g., nitrogen) to minimize hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one across different assays?

- Methodological Answer: Systematically evaluate assay conditions (e.g., receptor density, buffer pH) and metabolite interference. For instance, co-administration with cytochrome P450 inhibitors can clarify whether observed neurotoxicity is parent compound- or metabolite-driven . Cross-validate findings using orthogonal methods like electrophysiology and calcium imaging.

Q. What strategies are effective for differentiating positional isomers of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one using mass spectrometry?

- Methodological Answer: Leverage high-resolution tandem MS (HRMS/MS) to analyze diagnostic fragment ions. For example, the loss of pyrrolidine (70 Da) or p-tolyl fragments (91 Da) can distinguish regioisomers. Compare fragmentation patterns to CRMs and utilize ion mobility spectrometry for additional separation .

Q. How can in silico modeling predict the metabolic pathways of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, and what experimental validations are required?

- Methodological Answer: Use quantum mechanical (QM) calculations to identify likely sites of cytochrome P450 oxidation (e.g., α-carbon to the ketone). Validate predictions via in vitro hepatocyte incubations followed by LC-HRMS to detect phase I/II metabolites . Cross-reference with structural analogs like MDPHP, where benzodioxol groups alter metabolic rates .

Q. What crystallographic parameters are critical for determining the 3D structure of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one salts?

- Methodological Answer: Focus on unit cell dimensions, torsion angles of the pyrrolidine ring, and intermolecular interactions (e.g., hydrogen bonds in hydrobromide salts). For example, asymmetric unit analysis of 4F-PHP revealed distinct n-butyl conformers influencing crystal packing . Refine data using software like SHELXL and validate with residual density maps.

Regulatory and Safety Considerations

Q. What analytical workflows are recommended for regulatory compliance testing of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one in forensic samples?

- Methodological Answer: Implement a multi-tiered approach: (1) Presumptive testing via GC-MS for rapid screening, (2) Confirmatory analysis using LC-HRMS with isotopic pattern matching, and (3) Quantification against CRMs. Note that DEA scheduling actions classify analogs like MPHP as Schedule I substances, necessitating strict chain-of-custody protocols .

Q. How can researchers design in vitro models to assess the neurotoxic potential of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one?

- Methodological Answer: Utilize dopaminergic neuron cultures (e.g., SH-SY5Y cells) to measure reactive oxygen species (ROS) production, mitochondrial membrane depolarization, and caspase-3 activation. Co-culture with microglia to simulate neuroinflammatory responses, as seen in studies linking cathinones to glutamate excitotoxicity .

Data Contradiction and Reproducibility

Q. Why do solubility values for 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one vary across studies, and how can this be addressed?

- Methodological Answer:

Variations arise from differences in solvent purity, temperature, and polymorphic forms. Standardize protocols using USP-grade solvents and controlled temperature baths. For example, MDPHP exhibits 10 mg/ml solubility in PBS (pH 7.2), but precipitation occurs if ionic strength exceeds 150 mM . Report detailed experimental conditions to enhance reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.